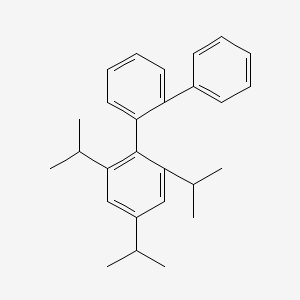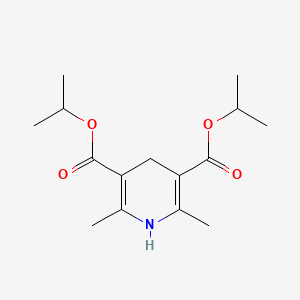
Diisopropyl 2,6-dimethyl-1,4-dihydropyridine-3,5-dicarboxylate
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Diisopropyl 2,6-dimethyl-1,4-dihydropyridine-3,5-dicarboxylate is a chemical compound belonging to the class of 1,4-dihydropyridines. These compounds are known for their diverse applications in various fields such as pharmaceuticals, agriculture, and materials science. The compound is characterized by its molecular structure, which includes a dihydropyridine ring with two methyl groups at positions 2 and 6, and diisopropyl ester groups at positions 3 and 5.
準備方法
Synthetic Routes and Reaction Conditions: The synthesis of Diisopropyl 2,6-dimethyl-1,4-dihydropyridine-3,5-dicarboxylate typically involves the Hantzsch dihydropyridine synthesis. This method involves the condensation of an aldehyde (such as formaldehyde), a β-keto ester (such as ethyl acetoacetate), and ammonia or an ammonium salt. The reaction is usually carried out in an acidic medium and involves heating the reaction mixture to facilitate the formation of the dihydropyridine ring.
Industrial Production Methods: In an industrial setting, the synthesis of this compound may involve large-scale reactors and optimized reaction conditions to ensure high yield and purity. The use of continuous flow reactors and advanced purification techniques such as column chromatography or crystallization may be employed to achieve industrial-scale production.
化学反応の分析
Types of Reactions: Diisopropyl 2,6-dimethyl-1,4-dihydropyridine-3,5-dicarboxylate can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form pyridine derivatives.
Reduction: Reduction reactions can lead to the formation of dihydropyridine derivatives.
Substitution: Substitution reactions at the diisopropyl ester groups can lead to the formation of different esters or amides.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) and sodium borohydride (NaBH₄) are often used.
Substitution: Reagents like hydrochloric acid (HCl) or acyl chlorides can be used for substitution reactions.
Major Products Formed:
Oxidation: Pyridine derivatives.
Reduction: Dihydropyridine derivatives.
Substitution: Various esters or amides.
科学的研究の応用
Chemistry: In chemistry, Diisopropyl 2,6-dimethyl-1,4-dihydropyridine-3,5-dicarboxylate is used as a building block for the synthesis of more complex molecules. It serves as a precursor for the preparation of various pharmaceuticals and agrochemicals.
Biology: The compound has been studied for its biological activity, including its potential use as a vasodilator. It can interact with calcium channels in cell membranes, leading to relaxation of smooth muscle cells and dilation of blood vessels.
Medicine: In medicine, derivatives of this compound are explored for their therapeutic potential. They are investigated for their ability to treat conditions such as hypertension and angina pectoris due to their calcium channel-blocking properties.
Industry: In the materials science industry, the compound is used in the development of new materials with specific properties, such as improved thermal stability and electrical conductivity.
作用機序
The mechanism by which Diisopropyl 2,6-dimethyl-1,4-dihydropyridine-3,5-dicarboxylate exerts its effects involves the inhibition of calcium channels. By blocking these channels, the compound prevents the influx of calcium ions into cells, leading to relaxation of smooth muscle cells and vasodilation. This mechanism is similar to that of other calcium channel blockers used in the treatment of cardiovascular diseases.
Molecular Targets and Pathways:
Calcium Channels: The primary molecular target is the L-type calcium channels found in the smooth muscle cells of blood vessels.
Pathways: The inhibition of calcium influx affects the signaling pathways involved in muscle contraction and vascular tone regulation.
類似化合物との比較
Nimodipine: A well-known calcium channel blocker used in the treatment of cerebrovascular disorders.
Amlodipine: Another calcium channel blocker used for managing hypertension and angina.
Felodipine: Used for treating high blood pressure and angina.
Uniqueness: Diisopropyl 2,6-dimethyl-1,4-dihydropyridine-3,5-dicarboxylate is unique in its specific structural features, such as the presence of diisopropyl ester groups, which may influence its pharmacokinetic properties and biological activity compared to other similar compounds.
特性
CAS番号 |
57582-47-5 |
|---|---|
分子式 |
C15H23NO4 |
分子量 |
281.35 g/mol |
IUPAC名 |
dipropan-2-yl 2,6-dimethyl-1,4-dihydropyridine-3,5-dicarboxylate |
InChI |
InChI=1S/C15H23NO4/c1-8(2)19-14(17)12-7-13(11(6)16-10(12)5)15(18)20-9(3)4/h8-9,16H,7H2,1-6H3 |
InChIキー |
WUNGINVLOUBEFC-UHFFFAOYSA-N |
正規SMILES |
CC1=C(CC(=C(N1)C)C(=O)OC(C)C)C(=O)OC(C)C |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


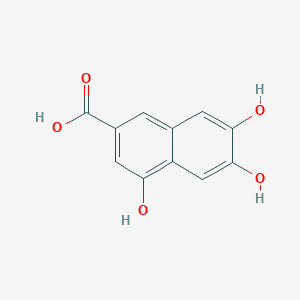
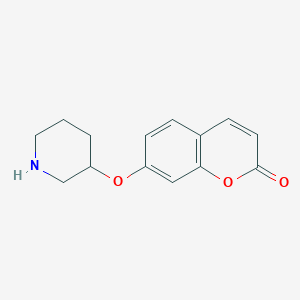
![7-(1-Piperazinyl)thiazolo[5,4-d]pyrimidin-5-amine](/img/structure/B15364884.png)
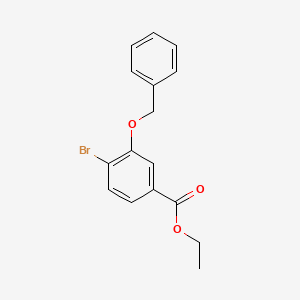

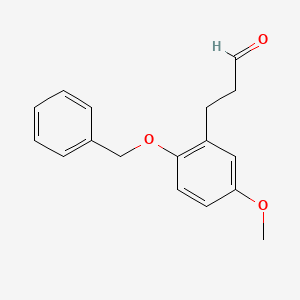
![(7-Amino-5-methyl-[1,2,5]oxadiazolo[3,4-b]pyridin-6-yl)methanol](/img/structure/B15364928.png)
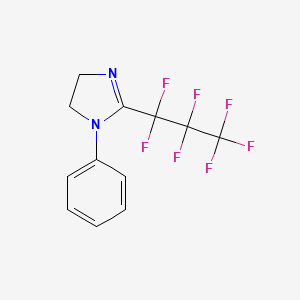
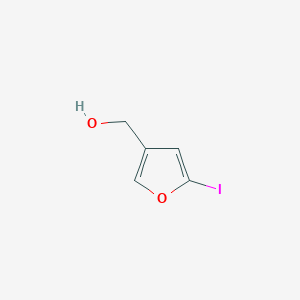

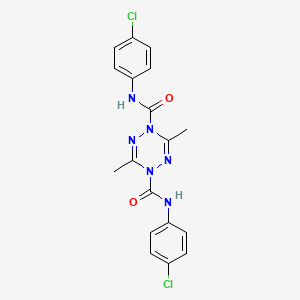
![4,6,8-Trichloropyrido[3,4-d]pyrimidine](/img/structure/B15364964.png)

